molecular formula C14H19N3O3 B1398742 tert-Butyl 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethylcarbamate CAS No. 834881-65-1

tert-Butyl 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethylcarbamate

Cat. No. B1398742
CAS RN: 834881-65-1
M. Wt: 277.32 g/mol
InChI Key: FVVKUJPWVUBHNO-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethylcarbamate” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Scientific Research Applications

Molecular Structure and Tautomerism

The compound shows interesting behavior in molecular structure and tautomerism. Gómez et al. (2013) detailed the synthesis of related compounds and explored their molecular structures through X-ray diffraction studies. Their work emphasized the significance of the enol-imine structure in such compounds due to its higher aromatic character compared to the keto-amine form. Density Functional Theory (DFT) calculations were utilized to confirm these structural preferences and to delve into the interplay between solvation effects and the degree of aromaticity in determining the stability of various tautomers (Gómez et al., 2013).

Crystallography and Molecular Interactions

Research conducted by Das et al. (2016) on carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, highlighted the interplay of strong and weak hydrogen bonds in the crystal structure. This study utilized single crystal X-ray diffraction to analyze the molecular environments and interactions experienced by different molecules in the crystal structure, providing insights into the formation of three-dimensional architectures through a mix of hydrogen bonds (Das et al., 2016).

Catalysis and Polymerization

The compound and its derivatives have found applications in catalysis and polymerization processes. A study by Busetto et al. (2011) discussed the synthesis of amide-functionalized imidazolium salts and their precursors for rhodium(I) complexes. These complexes exhibited restricted rotation about the metal–carbene bond, an essential characteristic for catalysis. The study further explored the catalytic activity of these complexes in hydrogen transfer reactions of ketones (Busetto et al., 2011).

Organic Synthesis and Medicinal Chemistry

In the realm of organic synthesis and medicinal chemistry, the compound and its analogs have been leveraged for synthesizing various novel compounds with potential therapeutic applications. An example is the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, which plays a critical role as an intermediate in the synthesis of target mTOR targeted PROTAC molecule PRO1 (Zhang et al., 2022).

properties

IUPAC Name

tert-butyl N-[2-(2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-14(2,3)20-13(19)15-8-9-17-11-7-5-4-6-10(11)16-12(17)18/h4-7H,8-9H2,1-3H3,(H,15,19)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVKUJPWVUBHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethylcarbamate

Synthesis routes and methods I

Procedure details

1,1-carbonyldiimidazole (0.36 g, 2.23 mmol) was added to a solution of tert-butyl 2-(2-aminophenylamino)ethylcarbamate (0.56 g, 2.23mmol) in dichloromethane (15 mL) and stirred at rt overnight. Water (50 mL) was added and the mixture was extracted with dichloromethane (3×50 mL). The combined organic layers were washed with brine (50 mL), dried over anhydrous sodium sulfate and filtered. The solvent was removed and the product was purified by column chromatography eluting with ethyl acetate/hexane (1:3) to give the title compound (230 mg, 37%).
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
37%

Synthesis routes and methods II

Procedure details

A mixture of [2-(2-aminophenylamino)ethyl]carbamic acid t-butyl ester (3.85 g, 15.3 mmol) and 1,1-carbonyldiimidazole (CDI) (2.73 g, 16.8 mmol) in DMF are heated at 110°-120° C. until reaction is complete by TLC, cooled and extracted with EtOAc. The combined extracts are washed with water, dried over MgSO4 and concentrated in vacuo. The resultant residue is purified by flash chromatography (silica gel, 1:1 CH2Cl2: EtOAc as eluent) to give the title compound as a brown solid, 2.4 g (56% yield), identified by HPLC and mass spectral analyses.
Quantity
3.85 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
2.73 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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